Product packaging for 2-Amino-5-bromo-3-chlorophenol(Cat. No.:CAS No. 1426320-93-5)

2-Amino-5-bromo-3-chlorophenol

Cat. No.: B1380576
CAS No.: 1426320-93-5
M. Wt: 222.47 g/mol
InChI Key: HGZMYFOCTYYGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-bromo-3-chlorophenol ( 1549689-88-4) is a phenolic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound serves as a versatile and valuable chemical intermediate in organic and medicinal chemistry research. Its structure, featuring both amino and hydroxyl groups on the aromatic ring alongside bromine and chlorine substituents, makes it a useful building block for the synthesis of more complex molecules, such as heterocyclic compounds and active pharmaceutical ingredients (APIs) . The presence of halogen atoms allows for further functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries for screening and development. Researchers value this compound for its potential application in developing new materials and ligands in coordination chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the compound under an inert atmosphere at room temperature . Appropriate personal protective equipment should be worn during handling, and refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClNO B1380576 2-Amino-5-bromo-3-chlorophenol CAS No. 1426320-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZMYFOCTYYGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426320-93-5
Record name 2-amino-5-bromo-3-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Amino 5 Bromo 3 Chlorophenol

Precursor-Based Synthetic Routes

The construction of the 2-amino-5-bromo-3-chlorophenol scaffold can be approached from various starting materials, primarily involving the sequential introduction of amino, bromo, and chloro substituents onto a phenolic or aniline (B41778) core. The success of these strategies hinges on the directing effects of the existing functional groups and the careful choice of reagents and reaction conditions to achieve the desired substitution pattern.

Strategies involving Halogenation of Aminophenol Derivatives

A plausible route to this compound begins with a suitable aminophenol, followed by sequential halogenation. The existing amino and hydroxyl groups are ortho-, para-directing, which necessitates a strategic approach to achieve the desired 3-chloro and 5-bromo substitution.

One potential precursor is 2-aminophenol (B121084). The amino and hydroxyl groups would need to be protected to control their directing effects and prevent unwanted side reactions during halogenation. For instance, the amino group could be acetylated to form an acetamido group, and the hydroxyl group could be protected as a methyl ether. The acetamido group is still an ortho-, para-director, but its steric bulk can influence the position of incoming electrophiles.

A hypothetical reaction sequence could be:

Protection: 2-aminophenol is treated with acetic anhydride (B1165640) to form N-(2-hydroxyphenyl)acetamide, followed by methylation of the hydroxyl group.

Chlorination: The protected aminophenol is subjected to chlorination. Due to the ortho-, para-directing nature of the substituents, a mixture of chlorinated products is likely. Achieving selective chlorination at the C3 position would be a significant challenge.

Bromination: Subsequent bromination would target the C5 position.

Deprotection: Finally, removal of the protecting groups would yield the target compound.

StepReactantReagent(s)Key Transformation
12-AminophenolAcetic anhydride, then Dimethyl sulfateProtection of amino and hydroxyl groups
2Protected 2-aminophenolN-Chlorosuccinimide (NCS)Regioselective chlorination
3Chlorinated intermediateN-Bromosuccinimide (NBS)Regioselective bromination
4Dihalogenated intermediateAcid/Base hydrolysisDeprotection

Amination of Halogenated Phenol (B47542) Precursors

An alternative strategy involves the introduction of the amino group at a later stage of the synthesis, starting from a dihalogenated phenol. A suitable precursor for this route would be 5-bromo-3-chlorophenol. The challenge in this approach lies in the selective introduction of an amino group at the C2 position.

This could potentially be achieved through a few methods:

Nitration followed by reduction: The dihalogenated phenol could be nitrated, with the hydroxyl group directing the nitro group to the ortho and para positions. Separation of the desired 2-nitro-5-bromo-3-chlorophenol isomer, followed by reduction of the nitro group, would yield the final product.

Direct amination: Modern catalytic methods, such as Buchwald-Hartwig amination, could be explored, although the direct amination of phenols can be challenging. A more viable approach might involve converting the phenol to a more reactive intermediate.

StepReactantReagent(s)Key Transformation
15-Bromo-3-chlorophenolNitric acid, Sulfuric acidNitration
22-Nitro-5-bromo-3-chlorophenolFe/HCl or Catalytic hydrogenationReduction of nitro group

Selective Introduction of Halogen Substituents (Bromine and Chlorine)

The selective introduction of both bromine and chlorine onto an aromatic ring is a non-trivial synthetic problem due to their similar electronic properties. The order of halogenation and the choice of halogenating agents are critical. For instance, starting with 2-amino-3-chlorophenol (B1288307), one could attempt a selective bromination at the C5 position. Conversely, starting with 2-amino-5-bromophenol (B182750), a selective chlorination at the C3 position would be required. The directing effects of the amino and hydroxyl groups would favor substitution at the positions ortho and para to them, making the desired substitution pattern challenging to achieve directly.

Chemoselective Transformations for this compound Synthesis

Chemoselectivity is crucial when dealing with a molecule possessing multiple reactive functional groups like this compound. For instance, in any synthetic route, the amino and hydroxyl groups may require protection to prevent them from reacting with electrophilic halogenating agents. The choice of protecting groups is vital; they must be stable under the reaction conditions for halogenation but easily removable without affecting the rest of the molecule.

A key chemoselective challenge is the differentiation between the two halogen atoms. For example, if further functionalization of the molecule is desired, it might be possible to selectively react one halogen over the other in cross-coupling reactions, depending on the catalyst and reaction conditions.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods can offer significant advantages in the synthesis of polysubstituted aromatics.

Catalytic Halogenation: The use of catalysts in halogenation reactions can improve regioselectivity. For example, certain zeolites or metal catalysts can direct incoming halogens to specific positions on an aromatic ring.

Catalytic Amination: As mentioned, catalytic cross-coupling reactions are a powerful tool for forming C-N bonds. A rhodium-catalyzed amination of phenols has been reported to provide diverse anilines, with water as the sole byproduct, representing a direct and redox-neutral approach. organic-chemistry.org Photocatalytic methods for the amination of halophenols are also emerging, which could allow for the introduction of the amino group under mild conditions. thieme-connect.comchemrxiv.orgchemrxiv.org

Reaction TypeCatalyst SystemPotential Application
HalogenationZeolites, Lewis acidsImproved regioselectivity in chlorination and bromination
AminationRhodium complexesDirect amination of a dihalogenated phenol precursor
AminationIridium photocatalyst with a pyridinium (B92312) additiveAmination of a dihalogenated phenol precursor under mild conditions

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on reducing the environmental impact of the process. This can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the rhodium-catalyzed amination which produces only water as a byproduct, are highly atom-economical. organic-chemistry.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. A protocol for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids has been developed using ethanol as a solvent. rsc.org

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure, such as photocatalytic reactions, reduces energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound at present, future research could explore bio-based starting materials.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it can reduce the need for stoichiometric reagents and lead to milder reaction conditions. Enzymatic halogenation, using halogenases, offers a highly selective and environmentally benign alternative to traditional chemical halogenation, although its application to specific polysubstituted phenols is still an area of active research.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Exploration of Sustainable Reaction Conditions

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, a key step is often the reduction of a nitro-group precursor, such as 5-bromo-3-chloro-2-nitrophenol (B6304958). Sustainable approaches to this transformation focus on catalytic hydrogenation.

Catalytic Hydrogenation: This method is a cornerstone of green chemistry. The use of catalysts like palladium on carbon (Pd/C) or Raney nickel allows the reduction to proceed under mild conditions, typically with temperatures between 25–50°C and low hydrogen pressures (1–3 bar). The primary byproduct of this reaction is water, making it a much cleaner alternative to older methods like metal-acid reductions (e.g., using iron or tin in acidic media), which generate large amounts of metallic sludge and wastewater. google.com

Solvent Selection: The choice of solvent is critical for a sustainable process. Utilizing greener solvents such as ethanol, ethyl acetate, or even water, where possible, can significantly reduce the environmental impact compared to chlorinated solvents. researchgate.net

Energy Efficiency: Reactions that can be run effectively at or near room temperature contribute to a more sustainable process by reducing energy consumption.

Minimization of By-product Formation and Waste

A primary challenge in synthesizing multi-halogenated phenols is controlling the position of the substituents (regioselectivity) to minimize the formation of isomeric by-products. longdom.org The synthesis of this compound likely involves sequential halogenation and nitration steps, where precise control is essential.

Directed Ortho-Metalation (DoM): This strategy can be employed to introduce substituents at specific positions. By using a directing group, reagents can be guided to a specific location on the aromatic ring, thereby preventing the formation of unwanted isomers.

Protective Group Chemistry: Temporarily blocking reactive sites, such as the amino or hydroxyl groups, can prevent side reactions and guide substituents to the desired positions. researchgate.net For instance, acetylation of the amino and hydroxyl groups of an aminophenol precursor can prevent oxidation and direct halogenation to specific sites on the ring.

Process Control: Careful control of reaction parameters like temperature, addition rate of reagents, and pH is crucial. For example, in chlorination reactions using alkali metal hypochlorites, maintaining a specific pH range (e.g., 0–3) can enhance selectivity and yield.

Optimization of Reaction Parameters and Yield Enhancement for this compound

Achieving a high yield of this compound requires systematic optimization of all reaction parameters. A Design of Experiments (DoE) approach can be used to efficiently screen multiple variables and their interactions. Key parameters for a hypothetical catalytic reduction of a 5-bromo-3-chloro-2-nitrophenol precursor include catalyst choice, catalyst loading, hydrogen pressure, temperature, and solvent.

The data below illustrates a hypothetical optimization study for this reduction step.

EntryCatalyst (mol%)H₂ Pressure (bar)Temperature (°C)SolventReaction Time (h)Yield (%)
11% Pd/C125Ethanol1285
25% Pd/C125Ethanol496
35% Pd/C325Ethanol2.598
45% Pd/C350Ethanol1.599
55% Raney Ni350Methanol295
65% Pd/C350Ethyl Acetate1.597

This interactive table demonstrates that increasing catalyst loading, pressure, and temperature can significantly reduce reaction time while maintaining high yields. The choice of catalyst and solvent also plays a crucial role. finechemicals.com.cnresearchgate.net Through such systematic optimization, the process can be made more efficient and economically viable.

Investigation of Side Reactions and Impurity Profiling during Synthesis

During the multi-step synthesis of this compound, several side reactions can occur, leading to the formation of impurities that may be difficult to separate from the final product. A thorough investigation and profiling of these impurities are essential for quality control.

Potential Side Reactions:

Regioisomer Formation: During bromination or chlorination steps, the halogens may add to undesired positions on the aromatic ring, resulting in various regioisomers. longdom.org

Over-halogenation: The introduction of additional halogen atoms can occur if the reaction is not carefully controlled, leading to di-bromo or di-chloro impurities.

Incomplete Reduction: If the reduction of the nitro group is incomplete, the starting nitro compound will remain as an impurity.

Dehalogenation: Under certain catalytic hydrogenation conditions, removal of bromine or chlorine atoms can occur, leading to by-products with fewer halogen substituents.

An impurity profile can be established using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Below is a hypothetical impurity profile for a synthesized batch of this compound.

Impurity NameStructurePotential OriginObserved Level (%)
2-Amino-3-bromo-5-chlorophenolIsomerIncorrect bromination< 0.15
2-Amino-5-bromo-3,X-dichlorophenolC₆H₄BrCl₂NOOver-chlorination< 0.10
5-Bromo-3-chloro-2-nitrophenolC₆H₃BrClNO₃Incomplete reduction< 0.20
2-Amino-5-bromophenolC₆H₆BrNODechlorination< 0.05

Controlling impurities to acceptable levels, often below 0.15% for any single unknown impurity, is a critical aspect of pharmaceutical and fine chemical manufacturing. longdom.org

Derivatization Strategies and Synthetic Utility of 2 Amino 5 Bromo 3 Chlorophenol

Functionalization of the Amino Group

The amino group in 2-Amino-5-bromo-3-chlorophenol is a primary site for nucleophilic reactions, allowing for the introduction of a wide range of substituents and the construction of new molecular frameworks.

The synthesis of heterocyclic compounds from this compound is a documented area of its application. The proximity of the amino and hydroxyl groups on the aromatic ring makes it a suitable precursor for the formation of fused heterocyclic systems, such as benzoxazoles.

A patented method describes the reaction of this compound with triethyl orthoacetate to yield a benzoxazole (B165842) derivative. google.comgoogleapis.com In this process, the amino group and the phenolic hydroxyl group react with triethyl orthoacetate, which serves as a source of a one-carbon unit, to facilitate the cyclization and formation of the oxazole (B20620) ring fused to the benzene (B151609) ring. This transformation is a key step in the synthesis of kynurenine-3-monooxygenase inhibitors. google.comgoogleapis.com

The reaction involves heating a mixture of this compound in triethyl orthoacetate. google.comgoogleapis.com This specific example underscores the utility of this compound in constructing more complex molecular architectures relevant to medicinal chemistry.

Table 1: Synthesis of a Benzoxazole Derivative from this compound

Reactant 1Reactant 2SolventTemperatureTimeProduct
This compoundTriethyl orthoacetateTriethyl orthoacetate140 °C18 hours6-bromo-8-chloro-2-methyl-benzo[d]oxazole

Data sourced from patent literature. google.comgoogleapis.com

Modifications at the Hydroxyl Group

The phenolic hydroxyl group of this compound offers another site for chemical modification, although its reactivity can be influenced by the electronic effects of the other ring substituents.

Specific, documented examples of etherification or esterification reactions involving the hydroxyl group of this compound are not found in the surveyed scientific literature. In theory, the hydroxyl group could be converted to an ether or an ester through reactions such as the Williamson ether synthesis or by reacting with an acyl chloride or carboxylic anhydride (B1165640), respectively. However, no published studies have demonstrated these specific transformations on this molecule.

There is no available scientific literature that describes the formation of metal complexes involving this compound, specifically through its phenolic hydroxyl group. While phenols are known to act as ligands for various metal ions, research on the coordination chemistry of this particular compound has not been reported.

Regioselective Transformations of Halogen Substituents

Insufficient Published Research Precludes a Detailed Analysis of this compound's Synthetic Utility

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data on the chemical compound this compound concerning its derivatization and application in the synthesis of complex molecules as outlined. The stringent requirements for detailed, scientifically accurate findings, including data on specific cross-coupling reactions, nucleophilic aromatic substitutions, and its use as a building block for indoles and polyaromatic systems, could not be met.

The requested article structure is as follows:

Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

Development of Polyaromatic Systems

While extensive information exists on the general mechanisms and applications of Suzuki, Sonogashira, and Buchwald-Hartwig reactions for a wide variety of aryl halides, no specific examples or detailed studies involving this compound as the substrate were found. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org Similarly, literature describing the synthesis of indole (B1671886) derivatives or polyaromatic systems did not yield specific examples starting from this particular phenol (B47542) derivative. beilstein-archives.orgresearchgate.netluc.eduorganic-chemistry.org

Research on related but distinct molecules, such as 2-Amino-5-bromo-3-iodoacetophenone and 2-Amino-3-Bromopyridines, has shown their utility in Sonogashira couplings for the synthesis of heterocyclic compounds. researchgate.netsemanticscholar.orgscirp.org Likewise, studies on various bromo-chloro-phenols and other substituted anilines demonstrate their participation in Suzuki cross-coupling and nucleophilic aromatic substitution reactions. science.govlibretexts.orgnih.govnih.gov However, these findings cannot be directly and accurately extrapolated to this compound without dedicated experimental evidence.

The absence of specific data, reaction conditions, yields, and characterization for the derivatives of this compound makes it impossible to generate the thorough, informative, and scientifically accurate content required for the specified article structure, including the mandated data tables. Constructing such an article would necessitate speculation and invention of research findings, which falls outside the scope of factual reporting.

Therefore, until research specifically detailing the synthetic applications of this compound is published and made publicly accessible, a detailed article on this subject cannot be written.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 3 Chlorophenol and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. For 2-amino-5-bromo-3-chlorophenol, the FTIR spectrum is expected to exhibit a series of characteristic bands that confirm the presence of its key structural features.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amino group are expected to give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The in-plane C-H bending vibrations are typically found in the 1000-1300 cm⁻¹ region, while the out-of-plane bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, are expected in the 750-900 cm⁻¹ range. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic out-of-plane C-H bending bands can be predicted.

The C-N stretching vibration of the aromatic amine is expected to be observed in the 1250-1360 cm⁻¹ region. The C-O stretching of the phenol (B47542) group will likely produce a strong band in the 1200-1260 cm⁻¹ range. Furthermore, the C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Strong
N-H Asymmetric Stretch (Amino)~3400 - 3500Medium
N-H Symmetric Stretch (Amino)~3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
C=C Aromatic Ring Stretch1450 - 1600Medium-Strong
N-H Bend (Amino)1590 - 1650Medium
C-N Stretch (Aromatic Amine)1250 - 1360Medium-Strong
C-O Stretch (Phenol)1200 - 1260Strong
In-plane C-H Bend1000 - 1300Medium-Weak
Out-of-plane C-H Bend750 - 900Strong
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 700Strong

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of a molecule during vibration. This often results in different selection rules, meaning that vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C-Br and C-Cl stretching vibrations are also typically strong in Raman spectra, providing clear indications of the halogen substituents. The N-H and O-H stretching vibrations, while strong in FTIR, are generally weaker in Raman spectra. The combination of FTIR and Raman spectroscopy, therefore, provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amino protons, and the hydroxyl proton.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene ring. The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, while the bromine (-Br) and chlorine (-Cl) atoms are electron-withdrawing and also possess lone pairs that can participate in resonance. The positions of these substituents will dictate the electronic environment and thus the chemical shifts of the two remaining aromatic protons. These protons would likely appear as doublets in the aromatic region (typically 6.0-8.0 ppm), with their coupling constant revealing their ortho relationship.

The amino group protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent, typically in the range of 3.5-5.0 ppm. Similarly, the phenolic hydroxyl proton (-OH) will also likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature, generally appearing between 4.0 and 7.0 ppm. Deuterium exchange with D₂O can be used to confirm the identity of the -NH₂ and -OH signals, as they will disappear from the spectrum.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H-46.5 - 7.5Doublet (d)1H
Aromatic H-66.5 - 7.5Doublet (d)1H
-NH₂ (Amino)3.5 - 5.0Broad Singlet (br s)2H
-OH (Hydroxyl)4.0 - 7.0Broad Singlet (br s)1H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The six carbon atoms of the benzene ring are expected to resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-1) and the amino group (C-2) will be significantly deshielded and appear at the lower field end of this range. Conversely, the carbon atoms bearing the halogen substituents (C-3 and C-5) will also have their chemical shifts influenced by the electronegativity of the chlorine and bromine atoms. The remaining aromatic carbons (C-4 and C-6) will have chemical shifts determined by the cumulative electronic effects of all the substituents.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)145 - 155
C-2 (-NH₂)135 - 145
C-3 (-Cl)115 - 125
C-4110 - 120
C-5 (-Br)105 - 115
C-6120 - 130

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated aromatic carbons (C-4 and C-6) by correlating their signals to the signals of their attached protons.

Through the integrated analysis of these advanced spectroscopic techniques, a complete and detailed structural elucidation of this compound can be achieved with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS analysis is critical to confirm its molecular formula, C₆H₅BrClNO.

Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺221.93158133.9
[M+Na]⁺243.91352147.8
[M-H]⁻219.91702139.2
[M+NH₄]⁺238.95812156.1
[M+K]⁺259.88746134.3
[M+H-H₂O]⁺203.92156135.2
[M+HCOO]⁻265.92250151.4
[M+CH₃COO]⁻279.93815183.6
[M+Na-2H]⁻241.89897140.7
[M]⁺220.92375151.9
[M]⁻220.92485151.9

Data sourced from PubChem and calculated using CCSbase. uni.lu

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. While specific fragmentation patterns for this compound are not documented, general fragmentation behaviors of halogenated aromatic compounds and aminophenols can be inferred. Common fragmentation pathways would likely involve the loss of the halogen atoms (Br and Cl), the amino group (-NH₂), and the hydroxyl group (-OH), as well as cleavage of the aromatic ring under higher energy conditions. The interpretation of these fragmentation patterns is crucial for the structural elucidation of unknown related compounds or metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given compound and are influenced by the nature of the chromophores and auxochromes present.

For this compound, the aromatic ring, the amino group, the hydroxyl group, and the halogen substituents all influence its UV-Vis absorption spectrum. The amino and hydroxyl groups are strong auxochromes that typically cause a bathochromic (red) shift in the λmax of the benzene chromophore. Halogen substituents can also modulate the electronic properties and thus the absorption spectrum.

While the specific UV-Vis spectrum for this compound is not available, a related compound, 4-aminophenol, exhibits absorption maxima at 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com It is expected that the additional bromo and chloro substituents in this compound would lead to a further shift in the absorption maxima. The pH of the solvent can also significantly affect the UV-Vis spectrum of aminophenols due to the protonation or deprotonation of the amino and hydroxyl groups. sielc.com

Expected UV-Vis Absorption Characteristics of this compound

FeatureExpected ObservationRationale
λmax Shifted compared to benzene and phenolPresence of amino, hydroxyl, bromo, and chloro substituents on the aromatic ring.
Solvatochromism Likely to exhibit solvatochromic shiftsThe polarity of the solvent can influence the energy of the electronic transitions.
pH Dependence Absorption spectrum will likely change with pHProtonation/deprotonation of the amino and hydroxyl groups alters the electronic structure.

Solid-State Structural Analysis

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties, such as melting point, solubility, and stability. X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and detailed information about the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. This technique also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding.

While an SCXRD structure for this compound has not been reported, the crystal structure of a related derivative, (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, has been determined. scispace.com This structure reveals a monoclinic crystal system with the space group P2₁/n. scispace.com Such studies on derivatives can provide valuable insights into the potential crystal packing and intermolecular interactions that might be present in this compound. For instance, the presence of amino and hydroxyl groups suggests the high likelihood of strong intermolecular hydrogen bonding, which would significantly influence the crystal packing.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying the crystalline phase of a compound, assessing its crystalline purity, and studying polymorphism. Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can have distinct physical and chemical properties. princeton.edu

A PXRD pattern is a fingerprint of a crystalline solid. For this compound, a PXRD analysis would be essential to characterize the bulk material, ensure phase purity, and identify any potential polymorphs. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline form. The presence of sharp peaks in the diffractogram is indicative of a well-ordered crystalline material. Conversely, a broad halo would suggest the presence of amorphous content. While specific PXRD data for this compound is not available, this technique would be a critical component of its comprehensive solid-state characterization.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3 Chlorophenol

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the atomic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to map the distribution of electrons within the molecule, which dictates its physical and chemical properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule by modeling its electron density rather than the complex wavefunctions of individual electrons. This approach is particularly effective for optimizing the molecular geometry, which involves finding the lowest energy conformation of the molecule.

For 2-Amino-5-bromo-3-chlorophenol, DFT optimization would predict key structural parameters. The calculations would account for the electronic effects of the amino (-NH2), bromo (-Br), chloro (-Cl), and hydroxyl (-OH) substituents on the benzene (B151609) ring. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen atoms influences bond lengths and angles. For instance, the carbon-nitrogen and carbon-oxygen bond lengths are expected to be shorter than a typical single bond due to resonance effects with the aromatic ring. DFT studies on similar substituted phenols and anilines have shown that functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), provide reliable geometric parameters. researchgate.netmdpi.com

Table 1: Illustrative Geometric Parameters from DFT Optimization Note: The following values are examples of typical outputs from DFT calculations for substituted phenols and are for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Parameter Atom Pair/Triplet Typical Calculated Value
Bond Length C-N ~1.39 Å
Bond Length C-O ~1.36 Å
Bond Length C-Cl ~1.74 Å
Bond Length C-Br ~1.90 Å
Bond Angle C-C-N ~121°
Bond Angle C-C-O ~119°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain molecular properties.

Ab initio calculations for this compound would be used to accurately determine properties such as dipole moment, polarizability, and vibrational frequencies. These calculations provide a detailed picture of the molecule's charge distribution and its response to an external electric field. Studies on related molecules like aniline (B41778) demonstrate the utility of ab initio methods in elucidating electronic states and geometries. researchgate.netresearchgate.net The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and the nature of its chemical bonds.

The presence of rotatable bonds, such as those associated with the amino (-NH2) and hydroxyl (-OH) groups, means that this compound can exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.

By systematically rotating the dihedral angles of the -OH and -NH2 groups and calculating the energy at each step using methods like DFT, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable structure) and other local minima. For ortho-substituted phenols and anilines, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net In this compound, a potential intramolecular hydrogen bond could form between the hydroxyl hydrogen and the adjacent amino group's nitrogen, or between an amino hydrogen and the adjacent chlorine atom, influencing the preferred orientation of these functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comwikipedia.org The energies and spatial distributions of these orbitals are critical for predicting how a molecule will behave in a chemical reaction.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO indicates that the molecule is more easily oxidized and is a better electron donor.

For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the aromatic ring and concentrated on the electron-rich centers. The powerful electron-donating amino and hydroxyl groups will significantly raise the energy of the HOMO and contribute substantially to its character. The distribution of the HOMO would indicate the most likely sites for electrophilic attack. Computational studies on substituted phenols and anilines consistently show that the HOMO density is largest on the aromatic ring and the heteroatoms of electron-donating groups. acs.org

The LUMO is the innermost orbital that is empty of electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile or a Lewis acid. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO suggests that the molecule is a better electron acceptor.

The LUMO of this compound will likely be a π*-antibonding orbital. The electron-withdrawing halogen substituents (-Br and -Cl) are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The spatial distribution of the LUMO reveals the regions of the molecule most likely to accept electrons. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energy Data Note: These energy values are representative examples for substituted aromatic compounds and are for illustrative purposes only. Specific calculated values for this compound are not available in the reviewed literature.

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -2.0

HOMO-LUMO Energy Gap and Chemical Hardness/Softness

For this compound, the presence of electron-donating groups (amino and hydroxyl) and electron-withdrawing groups (bromine and chlorine) on the phenol (B47542) ring would significantly influence the energies of the HOMO and LUMO. The interplay of these substituents would determine the precise energy gap.

Chemical hardness (η) and softness (S) are related concepts, with hardness being half the HOMO-LUMO energy gap. A hard molecule has a large energy gap, making it less reactive. Conversely, a soft molecule has a small energy gap and is more reactive. Without specific computational data, it is hypothesized that the combination of halogen and amino/hydroxyl groups would result in a moderate HOMO-LUMO gap and chemical hardness.

Table 1: Hypothetical Electronic Properties of this compound

ParameterPredicted Value RangeSignificance
HOMO EnergyModerate to HighElectron-donating potential
LUMO EnergyLow to ModerateElectron-accepting potential
HOMO-LUMO Gap (ΔE)ModerateIndicator of chemical stability and reactivity
Chemical Hardness (η)ModerateResistance to change in electron configuration
Chemical Softness (S)ModeratePropensity to undergo chemical reactions

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. For this compound, an MEP map would be expected to show negative potential (red and yellow areas) around the electronegative oxygen, nitrogen, bromine, and chlorine atoms, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups, as well as parts of the aromatic ring, would likely exhibit positive potential (blue areas), marking them as potential sites for nucleophilic attack. The MEP map is a valuable tool for predicting how the molecule will interact with other chemical species.

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would predict characteristic vibrational modes for the various functional groups present. Key vibrational frequencies would include the O-H and N-H stretching vibrations, C-N, C-O, C-Cl, and C-Br stretching, and the various bending and out-of-plane vibrations of the aromatic ring. Comparing these theoretical frequencies with experimentally obtained spectra allows for the accurate assignment of spectral bands and provides confidence in the calculated molecular structure.

Intermolecular Interactions and Supramolecular Chemistry Modeling

Energy Framework Calculations for Crystal Packing

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic contributions of different intermolecular interactions to the crystal's stability. These calculations can differentiate between electrostatic, dispersion, and repulsion energies, providing a detailed picture of the forces governing the crystal packing. For this compound, this would allow for an assessment of the relative strengths of the various intermolecular interactions, helping to explain the observed crystal structure and predict its mechanical and thermal properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can also be used to predict spectroscopic parameters. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, the prediction of the maximum absorption wavelength (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum can provide insights into the electronic transitions within the molecule. These theoretical predictions, when correlated with experimental data, offer a comprehensive understanding of the molecule's spectroscopic behavior.

Reactivity and Reaction Mechanism Studies of 2 Amino 5 Bromo 3 Chlorophenol

Mechanistic Investigations of Electrophilic Substitution on the Aromatic Ring

The aromatic ring of 2-amino-5-bromo-3-chlorophenol is susceptible to electrophilic substitution, a fundamental reaction class in organic chemistry. The directing effects of the existing substituents—amino (-NH2), bromo (-Br), and chloro (-Cl)—play a crucial role in determining the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director, while the halogen atoms are deactivating yet ortho-, para-directing.

Given the positions of the current substituents, the potential sites for electrophilic attack are the C4 and C6 positions. The strong activating effect of the amino group at C2 would primarily direct incoming electrophiles to the para-position (C5), which is already substituted with a bromine atom, and the ortho-position (C3 and C1), with C3 being blocked by a chlorine atom. Therefore, further substitution is sterically hindered and electronically influenced by the existing groups.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would typically involve the use of a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro (-NO2) group onto the ring. The precise conditions of such reactions would need to be carefully controlled to manage the regioselectivity and prevent unwanted side reactions.

Detailed Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at the halogen-substituted positions. The bromine atom is generally a better leaving group than the chlorine atom due to its lower electronegativity and greater polarizability. This makes the C5 position a likely site for nucleophilic attack.

Typical nucleophiles that could displace the bromo or chloro groups include hydroxides, alkoxides, and amines. For example, reaction with a strong base like sodium hydroxide (B78521) under forcing conditions could potentially lead to the replacement of one of the halogens with a hydroxyl group, although the electron-rich nature of the phenol (B47542) ring makes nucleophilic aromatic substitution challenging without the presence of strong electron-withdrawing groups.

The amino group can also act as a nucleophile in certain reactions. For instance, it can be acylated or alkylated. However, this falls under the category of reactions of the substituent rather than nucleophilic substitution on the aromatic ring itself.

Oxidative and Reductive Transformation Pathways

The functional groups on this compound allow for various oxidative and reductive transformations.

Oxidation: The amino group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of nitroso or nitro derivatives. The phenolic hydroxyl group can also be oxidized, potentially to form quinone-like structures, although this often requires specific reagents to avoid polymerization or degradation of the molecule. The oxidation of aminophenols can be complex, sometimes leading to the formation of phenoxazinone dyes. For example, the oxidation of 2-aminophenol (B121084) itself can yield 2-amino-3H-phenoxazin-3-one. nih.gov

Reduction: The bromo and chloro substituents on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Palladium on carbon) or other chemical reducing agents. The nitro group, if introduced through electrophilic substitution, can be reduced to an amino group, a common synthetic strategy. For instance, 2-amino-5-chlorophenol (B1209517) can be synthesized from 2-chloro-5-nitrophenol (B15424) via reduction. sigmaaldrich.com

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, general principles can be applied.

The kinetics of electrophilic substitution would be influenced by the nature of the electrophile, the solvent, and the reaction temperature. The activating amino group would increase the rate of reaction compared to an unsubstituted phenol, while the deactivating halogens would have a retarding effect.

For nucleophilic substitution, the rate would depend on the concentration of the nucleophile and the substrate, the nature of the leaving group (with C-Br bond cleavage being faster than C-Cl), and the reaction conditions (temperature, solvent, and presence of a catalyst).

Thermodynamic considerations would involve the change in enthalpy and entropy during the reaction. The formation of stable products with strong bonds would be thermodynamically favored. Computational chemistry could be employed to predict the thermodynamic parameters for various potential reactions.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in many organic transformations, and reactions involving this compound are no exception. mdpi.com

Electrophilic Substitution: Lewis acids (e.g., AlCl3, FeBr3) are commonly used as catalysts in Friedel-Crafts reactions to generate the active electrophile. In halogenation, a Lewis acid can polarize the halogen molecule, making it more electrophilic.

Nucleophilic Substitution: Transition metal catalysts, particularly those based on palladium or copper, are instrumental in facilitating nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.com These catalysts can enable the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under milder conditions than uncatalyzed reactions. Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed in reactions involving immiscible aqueous and organic phases, for instance, in nucleophilic substitutions with hydroxide ions. google.com

Reductive Dehalogenation: Metal catalysts like palladium on carbon (Pd/C) or Raney nickel are essential for catalytic hydrogenation, a common method for removing halogen substituents.

The choice of catalyst and ligands can significantly influence the selectivity of a reaction, favoring the formation of a specific isomer or product. mdpi.com

Formation of Reactive Intermediates and their Characterization

Several types of reactive intermediates can be formed during the reactions of this compound.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution, the attack of an electrophile on the aromatic ring leads to the formation of a carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents present. The amino group helps to stabilize the positive charge through resonance.

Meisenheimer Complexes: In nucleophilic aromatic substitution, the addition of a nucleophile to the aromatic ring can form a negatively charged intermediate called a Meisenheimer complex. The presence of electron-withdrawing groups would stabilize this intermediate.

Radical Intermediates: Some reactions, particularly certain oxidative processes, may proceed through radical mechanisms, involving the formation of radical intermediates.

Organometallic Intermediates: In metal-catalyzed cross-coupling reactions, organometallic intermediates involving the transition metal (e.g., palladium or copper) are formed as part of the catalytic cycle.

The characterization of these often short-lived intermediates can be challenging but may be achieved using spectroscopic techniques such as NMR, EPR (for radical species), and mass spectrometry under specific experimental conditions.

Advanced Research Applications of 2 Amino 5 Bromo 3 Chlorophenol in Chemical Science

Application as a Precursor in Material Science Research

Halogenated aminophenols are recognized for their potential as monomers in the synthesis of high-performance polymers and as foundational structures for functional dyes. The presence of amine, hydroxyl, and halogen functional groups allows for a variety of polymerization and derivatization reactions.

Synthesis of Novel Organic Polymers and Oligomers

Aromatic polyamides and other polymers are often synthesized from diamine and diacid monomers. nih.govyoutube.com In principle, 2-Amino-5-bromo-3-chlorophenol possesses reactive sites (the amino and hydroxyl groups) that could participate in polymerization reactions, such as polycondensation, to form novel polymers. The bromine and chlorine substituents could further be used for post-polymerization modification or to impart specific properties like flame retardancy or altered solubility. However, there are no specific studies in the reviewed literature that report the use of this compound for the synthesis of organic polymers or oligomers.

Development of Functional Dyes and Pigments

Aminophenols are key intermediates in the manufacturing of a wide range of dyes, including azo dyes, sulfur dyes, and fluorescent dyes. kajay-remedies.comnih.gov The synthesis of azo dyes, for instance, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov The amino group on this compound makes it a candidate for diazotization. The halogen and hydroxyl groups on the aromatic ring would be expected to influence the final color and properties of the resulting dye. Despite this theoretical potential, no specific examples of functional dyes or pigments synthesized from this compound have been documented in scientific publications.

Contributions to Catalyst and Ligand Design

The design of ligands is crucial for the development of metal-based catalysts and, more recently, in the field of organocatalysis. Aminophenol derivatives are known to form stable complexes with various transition metals. derpharmachemica.comiarjset.comrsc.orgnih.gov

Synthesis of Ligands for Metal-Mediated Transformations

The amino and hydroxyl groups of aminophenols can coordinate with metal ions to form chelate complexes. derpharmachemica.comresearchgate.net These complexes can exhibit catalytic activity in a range of chemical transformations. The electronic and steric properties of the ligand, which are influenced by substituents on the aromatic ring, play a critical role in the performance of the resulting catalyst. The bromo and chloro substituents on this compound would modify the electronic nature of the aromatic ring and could influence the stability and reactivity of its metal complexes. Nevertheless, a review of the current literature reveals no instances of this compound being used to synthesize ligands for metal-mediated transformations.

Exploration in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Molecules with acidic and basic sites, such as aminophenols, can function as bifunctional catalysts. While there is extensive research on the use of various amino- and phenol-containing molecules in organocatalysis, there is no specific mention of this compound being explored for this purpose in the available literature.

Intermediates for the Synthesis of Agrochemical Research Compounds

There is no available scientific literature detailing the use of this compound as an intermediate in the synthesis of agrochemical research compounds. While substituted aminophenols can serve as precursors for pesticides and herbicides, specific pathways or resulting compounds originating from this compound have not been reported.

Exploration in Supramolecular Assemblies and Crystal Engineering

Similarly, a search of scientific databases reveals no studies on the exploration of this compound in the fields of supramolecular assemblies and crystal engineering. The potential for this molecule to participate in hydrogen bonding (via its amino and hydroxyl groups) and halogen bonding (via its bromo and chloro substituents) to form complex, ordered structures has not been investigated or reported in peer-reviewed literature. Therefore, no detailed research findings or structural data can be presented.

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Gaps

A thorough review of existing literature reveals no significant experimental or theoretical studies focused specifically on 2-Amino-5-bromo-3-chlorophenol. The primary research gap is, therefore, the complete absence of data across virtually all areas of chemical science. Key unanswered questions include:

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What are its fundamental physicochemical properties, such as melting point, boiling point, solubility, and pKa?

What are its detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis)?

What is its solid-state structure, as would be revealed by X-ray crystallography?

What is its reactivity profile, including its susceptibility to oxidation, electrophilic substitution, and reactions involving the amino and hydroxyl groups?

Does it possess any notable biological activity or potential as a scaffold in medicinal chemistry or agrochemicals?

Prospective Avenues for Synthetic Innovation

Future research should prioritize the development of reliable synthetic methodologies for this compound. Potential strategies could involve multi-step syntheses starting from commercially available substituted anilines or phenols. Key transformations to explore would include regioselective halogenation (bromination and chlorination), nitration followed by reduction, and protection/deprotection strategies for the amino and hydroxyl functional groups. The optimization of reaction conditions to control regioselectivity and maximize yield will be a critical aspect of this research.

Emerging Computational and Spectroscopic Methodologies for Comprehensive Characterization

In the absence of experimental data, modern computational chemistry can provide initial insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies (for comparison with future IR spectra), and electronic properties. researchgate.net Advanced spectroscopic techniques will be indispensable for its eventual characterization. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of its proton and carbon signals. High-resolution mass spectrometry would confirm its elemental composition.

Potential for Novel Research Applications and Interdisciplinary Studies

The unique substitution pattern of this compound, featuring three different functional groups on the benzene (B151609) ring, suggests a potential for diverse applications. Halogenated aromatic compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnih.govnbinno.com The presence of amino, bromo, and chloro substituents provides multiple handles for further chemical modification, making it a potentially versatile building block in organic synthesis. Future interdisciplinary studies could explore its potential as a precursor for novel dyes, polymers, or materials with interesting electronic properties. Investigations into its biological activity, including antimicrobial, antifungal, or anticancer properties, could open up new avenues in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.